molecular formula C8H12B2F8N4Pd B154956 Tetrakis(acetonitrile)palladium(II) tetrafluoroborate CAS No. 21797-13-7

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate

Cat. No. B154956
CAS RN: 21797-13-7
M. Wt: 444.2 g/mol
InChI Key: YWMRPVUMBTVUEX-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a chemical compound with the molecular formula C8H12B2F8N4Pd . It is a stronger Lewis acid and acts as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .


Synthesis Analysis

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate participates in the preparation of a 2:1 complex [Pd (1,2-bis (2′-pyridylethynyl)benzene) 2 ] (BF 4) 2, by Sonogashira cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is represented by the formula C8H12B2F8N4Pd .


Chemical Reactions Analysis

This compound is involved in various types of reactions due to its role as the metal source because of its weakly coordinated acetonitrile ligands . It is used as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .


Physical And Chemical Properties Analysis

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a solid . It has a molecular weight of 444.24 . The melting point is 230 °C (dec.) (lit.) .

Scientific Research Applications

Self-Assembly in Supramolecular Structures Tetrakis(acetonitrile)palladium(II) tetrafluoroborate plays a crucial role in the self-assembly of supramolecular structures. For instance, when combined with certain dinuclear ruthenium(II) complexes, it rapidly forms a [Pd2L4] 20+ cage, as demonstrated by Shen et al. (2017) through high-resolution electrospray mass spectrometry and NMR spectroscopy (Shen et al., 2017).

Catalysis in Organic Synthesis This compound is also significant in organic synthesis. Xu et al. (2015) showed that it can be used in palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate using acetonitrile, offering a safer alternative to traditional methods involving toxic CuCN (Xu et al., 2015).

Formation of Unique Complexes Hu et al. (2002) reported the formation of a unique 2:1 complex with a trans-chelating bis-pyridine ligand when treated with tetrakis(acetonitrile)palladium(II) tetrafluoroborate, highlighting its role in creating structurally diverse complexes (Hu et al., 2002).

Hydrolysis and Structural Analysis Another significant application is in the hydrolysis of Pd(II)-bound acetonitrile. Borriello et al. (2005) studied the hydrolysis of coordinated acetonitrile in a palladium(II) complex, leading to the formation of a dinuclear palladium(II) species (Borriello et al., 2005).

Polymerization Catalyst In the field of polymer science, Wain et al. (2005) demonstrated the use of tetrakis(acetonitrile)palladium(II) tetrafluoroborate as a catalyst in the gas-phase polymerization of styrene vapor, highlighting its role in polymer production (Wain et al., 2005).

Activation of Thermal Reactions In energy-related applications, Cacciarini et al. (2017) found that copper(I) tetrakis(acetonitrile) activates the thermal ring-closure reaction of vinylheptafulvene isomers, releasing energy upon request (Cacciarini et al., 2017).

Safety And Hazards

This compound is toxic if inhaled and harmful if swallowed or in contact with skin . It is classified as Acute Tox. 4 Inhalation according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The safety advice is to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

acetonitrile;palladium(2+);ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMRPVUMBTVUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12B2F8N4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate

CAS RN

21797-13-7
Record name TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
I Dybała, OM Demchuk - Journal of Molecular Structure, 2016 - Elsevier
Results of the single crystal X-ray diffraction analysis of tris(acetonitrile)chloropalladium tetrafluoroborate [PdCl(CH 3 CN) 3 ]BF 4 are presented in details. It was found that the title …
Number of citations: 2 www.sciencedirect.com
YZ Hu, C Chamchoumis, JS Grebowicz… - Inorganic …, 2002 - ACS Publications
The trans-chelating ligand 1,2-bis(2‘-pyridylethynyl)benzene (1) was prepared in a single step by a Sonogashira cross-coupling reaction. Treatment of 1 with trans-bis(acetonitrile)…
Number of citations: 69 pubs.acs.org
KS Wain, A Sen, SH Kim - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
The heterogeneous catalytic polymerization of styrene vapor with a tetrakis(acetonitrile)palladium(II) tetrafluoroborate, [Pd(CH 3 CN) 4 ][BF 4 ] 2 , thin film has been demonstrated. The …
Number of citations: 5 onlinelibrary.wiley.com
C Shen, ADW Kennedy, WA Donald, AM Torres… - Inorganica Chimica …, 2017 - Elsevier
Four dinuclear ruthenium(II) terpyridine complexes containing terminal pyridyl groups were synthesised for assembly into larger heterometallic supramolecular structures. These 4 nm …
Number of citations: 27 www.sciencedirect.com
YF Chan, AM Chippindale, HM Colquhoun… - Dalton …, 2007 - pubs.rsc.org
Extended-chain complexes containing multiple transition metal centres linked by conjugated µ-cyanodiazenido(1−) ligands [NN–CN]− have been obtained by reaction of trans-[BrW(…
Number of citations: 7 pubs.rsc.org
SO Krabbenborg, J Huskens, WES Unger, CA Schalley - pstorage-acs-6854636.s3 …
Synthetic reactions were conducted under a dry argon atmosphere. Dry solvents were purchased from ACROS Organics and used as received. Diethylether (Et2O), hexane and …
J Poppenberg, S Richter, E Darlatt, CHH Traulsen… - Surface science, 2012 - Elsevier
The deposition of palladium on a novel, reversibly protonatable, pyridyl-terminated self-assembled monolayer on gold substrates has been studied by X-ray photoelectron spectroscopy …
Number of citations: 41 www.sciencedirect.com
MJ Gaunt, JB Spencer - Organic Letters, 2001 - ACS Publications
A conceptually new palladium-catalyzed amidation reaction is described for the synthesis of β-amido ketones based on derailing the Wacker oxidation of enones. This reaction …
Number of citations: 97 pubs.acs.org
M Hardy, N Struch, JJ Holstein… - Angewandte Chemie …, 2020 - Wiley Online Library
Two new heterobimetallic cages, a trigonal‐bipyramidal and a cubic one, were assembled from the same mononuclear metalloligand by adopting the molecular library approach, using …
Number of citations: 35 onlinelibrary.wiley.com
N Kadoya, M Murai, M Ishiguro, J Uenishi, M Uemura - Tetrahedron Letters, 2013 - Elsevier
Palladium(II)-catalyzed asymmetric cycloisomerization of enynes with (R)-binap gave axially chiral biaryls with up to 99%ee. The reactivity and enantioselectivity depended on the …
Number of citations: 34 www.sciencedirect.com

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